molecular formula C9H9BrClN B13706006 2-Bromo-4-chloro-5-cyclobutylpyridine

2-Bromo-4-chloro-5-cyclobutylpyridine

Cat. No.: B13706006
M. Wt: 246.53 g/mol
InChI Key: BSPZHROQIFFXGD-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-cyclobutylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a chlorine atom at position 4, and a cyclobutyl substituent at position 3. Its structural complexity—particularly the cyclobutyl group—introduces steric and electronic effects that differentiate it from simpler pyridine derivatives.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

2-bromo-4-chloro-5-cyclobutylpyridine

InChI

InChI=1S/C9H9BrClN/c10-9-4-8(11)7(5-12-9)6-2-1-3-6/h4-6H,1-3H2

InChI Key

BSPZHROQIFFXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(C=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-cyclobutylpyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 5-cyclobutylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-5-cyclobutylpyridine may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-cyclobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-Bromo-4-chloro-5-cyclobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-cyclobutylpyridine depends on its specific application and the target moleculeThese interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural Analogues: Halogenated Pyridines

The closest analogues from the evidence include halogenated pyridines with substitutions at positions 2, 4, and 4. Key examples are:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
4-Bromo-5-chloro-2-methylpyridine 1211529-34-8 Br (4), Cl (5), Me (2) 206.47 Intermediate in agrochemical synthesis
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 Br (4), Cl (2), Me (5) 206.47 Ligand in catalytic systems
5-Bromo-2-chloro-4-nitropyrimidine 633328-95-7 Br (5), Cl (2), NO₂ (4) 265.48 Precursor for amine derivatives

Key Differences :

  • Substituent Position : The position of halogens (Br, Cl) significantly impacts electronic properties. For instance, 4-Bromo-5-chloro-2-methylpyridine (Br at 4, Cl at 5) exhibits stronger electron-withdrawing effects compared to 2-Bromo-4-chloro-5-cyclobutylpyridine (Br at 2, Cl at 4), altering reactivity in cross-coupling reactions .
  • Cyclobutyl vs. Methyl : The cyclobutyl group in the target compound introduces greater steric hindrance compared to methyl groups in analogues like 4-Bromo-5-chloro-2-methylpyridine. This may reduce nucleophilic substitution rates but enhance binding specificity in receptor-ligand interactions.

Biological Activity

2-Bromo-4-chloro-5-cyclobutylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-chloro-5-cyclobutylpyridine is C9H8BrClNC_9H_8BrClN. Its structure features a pyridine ring substituted with bromine, chlorine, and a cyclobutyl group. The unique arrangement of these substituents contributes to its biological properties.

Property Value
Molecular FormulaC9H8BrClNC_9H_8BrClN
Molecular Weight233.52 g/mol
IUPAC Name2-bromo-4-chloro-5-cyclobutylpyridine
CAS NumberNot available

The biological activity of 2-Bromo-4-chloro-5-cyclobutylpyridine primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to anti-inflammatory or anticancer effects.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Properties

Studies have demonstrated that 2-Bromo-4-chloro-5-cyclobutylpyridine exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • In Vitro Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : Clear zones of inhibition were noted, suggesting effective antimicrobial action.

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